4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C11H8F3N3OS |
|---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C11H8F3N3OS/c1-6-2-4-7(5-3-6)8(18)15-10-17-16-9(19-10)11(12,13)14/h2-5H,1H3,(H,15,17,18) |
InChI Key |
WVMXTICBWUAGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of trifluoromethylating agents to yield the desired 1,3,4-thiadiazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis (programmed cell death) . The compound targets specific molecular pathways, leading to the activation of caspase-3 and caspase-9, which ultimately result in cell death . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- 4-(Trifluoromethyl)benzylamine
- N-(1-Methyl-butyl)-4-trifluoromethyl-benzamide
Uniqueness
4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to its enhanced stability and bioavailability provided by the trifluoromethyl group. This makes it more effective in biological applications compared to other similar compounds . Additionally, its ability to induce apoptosis through caspase activation is a unique feature that distinguishes it from other 1,3,4-thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
